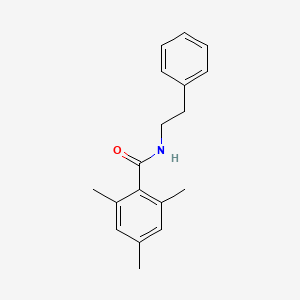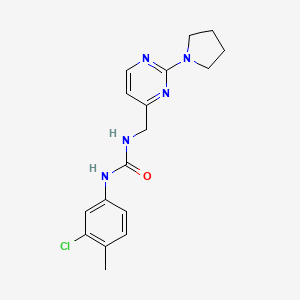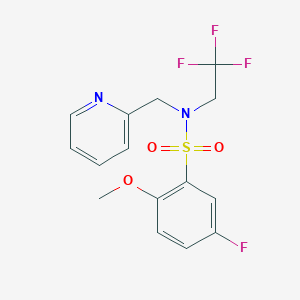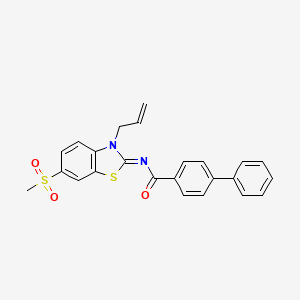![molecular formula C20H18O4 B2947470 3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate CAS No. 637748-84-6](/img/structure/B2947470.png)
3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate is a synthetic organic compound characterized by a unique cyclopropane carboxylate group attached to a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate typically involves the following steps:
Starting Materials: : Begin with 4-methoxybenzaldehyde and 3-bromo-1-phenylprop-2-en-1-one.
Step 1 Aldol Condensation: : React the 4-methoxybenzaldehyde with 3-bromo-1-phenylprop-2-en-1-one under basic conditions to form the enone intermediate.
Step 2 Cyclopropanation: : Subject the enone intermediate to cyclopropanation using reagents such as diiodomethane and zinc-copper couple to introduce the cyclopropane ring.
Industrial Production Methods: : Industrial production may involve optimized versions of the above synthetic routes, using catalysts and automated systems to ensure high yield and purity. Large-scale production requires stringent control over reaction conditions to maintain consistency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: : Reduction of the cyclopropane ring can lead to the formation of more stable alkyl or alkenyl derivatives.
Substitution: : Substitution reactions at the phenyl ring can occur with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, and H₂O₂ under acidic conditions.
Reduction: : NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: : Halogenation reagents such as Br₂ or I₂ in the presence of catalysts like FeBr₃ or AlCl₃.
Major Products Formed: : The major products from these reactions include various substituted phenyl derivatives, ketones, and cyclopropane derivatives, depending on the specific conditions employed.
科学研究应用
Chemistry: : The compound serves as an intermediate in the synthesis of complex organic molecules. Its cyclopropane ring can be used as a building block for creating strained ring systems, which are valuable in medicinal chemistry.
Biology: : In biological research, the compound's derivatives have shown potential as enzyme inhibitors, providing tools for studying enzyme function and regulation.
Medicine: : Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory or anticancer properties, making them candidates for drug development.
Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers with unique mechanical properties.
作用机制
The mechanism by which 3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and rigidity allow it to fit into enzyme active sites, potentially inhibiting their activity or altering their conformation.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit enzymes by occupying the active site, preventing substrate binding or catalysis.
Receptor Binding: : It may bind to cellular receptors, modulating signal transduction pathways involved in inflammation, cell growth, and differentiation.
相似化合物的比较
Comparing 3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate with similar compounds reveals its uniqueness in terms of stability, reactivity, and biological activity.
Similar Compounds
3-(4-Methoxyphenyl)-2-propenoic acid: : Lacks the cyclopropane ring, leading to different chemical and biological properties.
4-Methoxychalcone: : Similar in structure but lacks the cyclopropanecarboxylate group, affecting its reactivity and application scope.
Phenylcyclopropane derivatives:
属性
IUPAC Name |
[3-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-23-17-10-8-15(9-11-17)19(21)12-5-14-3-2-4-18(13-14)24-20(22)16-6-7-16/h2-5,8-13,16H,6-7H2,1H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRKEXJEEKHXPK-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)
![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)

![2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2947395.png)

![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/new.no-structure.jpg)

![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2947403.png)
![{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B2947404.png)
![2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2947407.png)
![3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2947408.png)
![3-[4-(Pyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2947410.png)
